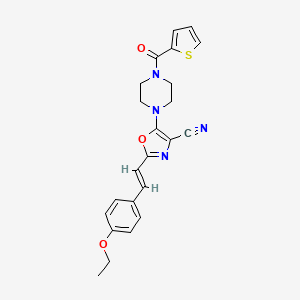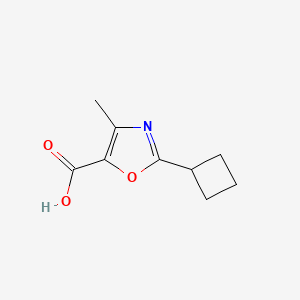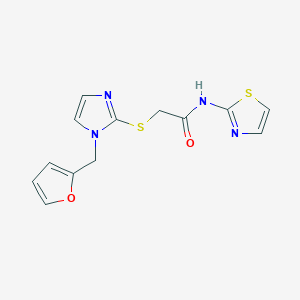
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule "2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide" is a synthetic compound that has been the subject of various studies due to its potential pharmacological properties. While the exact molecule is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and analyzed for their potential as antiviral, anticancer, and antiallergic agents, as well as for their interactions with biological targets such as metabotropic glutamate receptor 1 (mGluR1).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another example is the synthesis of thiazolo[3,2-a]pyrimidinones using 2-chloroacetamides as electrophilic building blocks, which involves elimination reactions to form the desired ring structures .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and theoretical calculations. For example, density functional theory (DFT) has been used to optimize geometric bond lengths and angles, which are then compared with X-ray diffraction values to confirm the structure . The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic characteristics of the molecules .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is often explored through their interactions with biological targets. For instance, molecular docking studies have been conducted to predict the binding affinity of compounds to specific proteins, such as SARS-CoV-2 protease for antiviral activity or human cancer cell lines for antiproliferative activity . These studies help in understanding the potential mechanisms of action of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using spectroscopic techniques like FT-IR and FT-Raman, which provide information on vibrational modes and intermolecular interactions . The drug likeness of these compounds is assessed based on Lipinski's rule, and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), are calculated to predict their behavior in biological systems . Additionally, the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined to gain insight into the chemical reactivity and stability of the compounds .
科学的研究の応用
Anticancer Activity
Compounds structurally related to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide have been investigated for their anticancer properties. For instance, derivatives of fluoro-substituted benzo[b]pyran demonstrated significant anticancer activity against human lung, breast, and CNS cancer cell lines at low concentrations, showcasing the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Antimicrobial and Antifungal Activity
Research on benzothiazole pyrimidine derivatives has revealed promising antimicrobial and antifungal activities. These compounds were evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Aspergillus flavus, showing significant efficacy. This suggests that such compounds can be potent agents in combating microbial infections (Maddila et al., 2016).
Antiviral Properties
A novel study highlighted the antiviral activity of a compound closely related to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide against SARS-CoV-2. Quantum chemical insights and molecular docking studies suggested that this compound could irreversibly interact with the SARS-CoV-2 protease, indicating its potential as an antiviral agent, especially relevant in the context of the COVID-19 pandemic (Mary et al., 2020).
Anti-inflammatory and Analgesic Agents
Research into novel heterocyclic compounds derived from visnaginone and khellinone, which share structural similarities with the chemical , has shown that these compounds possess significant anti-inflammatory and analgesic activities. This suggests a potential application in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticonvulsant Agents
Studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, a structural analogue, demonstrated moderate anticonvulsant activity. This opens avenues for further exploration of similar compounds in the development of new anticonvulsant drugs, highlighting the potential utility of such derivatives in epilepsy treatment (Severina et al., 2020).
特性
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c21-16-5-1-14(2-6-16)10-23-18-9-20(26-13-25-18)28-12-19(27)24-11-15-3-7-17(22)8-4-15/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGMWYHFIQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)



![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)
![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)


